![molecular formula C14H17NO4 B7941282 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile](/img/structure/B7941282.png)
4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile: is a chemical compound that belongs to the class of organic compounds known as benzonitriles. It features a benzene ring substituted with a methoxy group, a cyano group, and an ethoxy group linked to a 1,3-dioxane ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile typically involves multiple steps, starting with the formation of the 1,3-dioxane ring. One common approach is the reaction of 1,3-propanediol with a suitable carbonyl compound in the presence of a Brønsted or Lewis acid catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, helps optimize the synthesis process and minimize by-products.
化学反应分析
Types of Reactions
4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile: can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The methoxy and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Amines.
Substitution: : Derivatives with different functional groups.
科学研究应用
4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: : Use in the production of advanced materials and chemicals.
作用机制
The mechanism by which 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.
相似化合物的比较
4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile: can be compared to other similar compounds, such as:
4-(1,3-Dioxan-2-yl)-2-nitrophenol
2-(4-Methyl-1,3-Dioxan-4-yl)Ethanol
4-Phenyl-2-[(2,5,5-trimethyl-1,3-dioxan-2-yl)methyl]-1,3-oxazole
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-16-13-9-11(10-15)3-4-12(13)17-8-5-14-18-6-2-7-19-14/h3-4,9,14H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYHUQBZCOHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC2OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
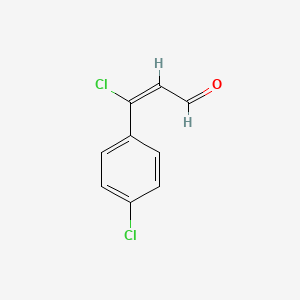
![(2S)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B7941210.png)



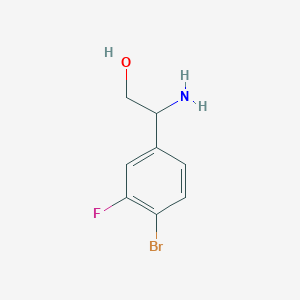
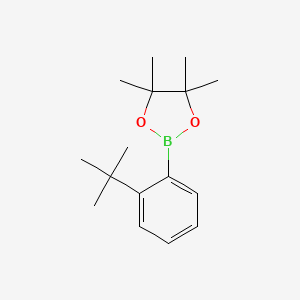

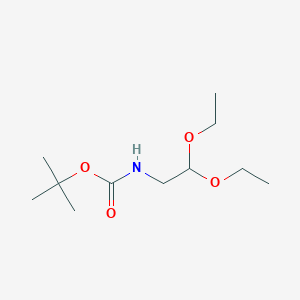
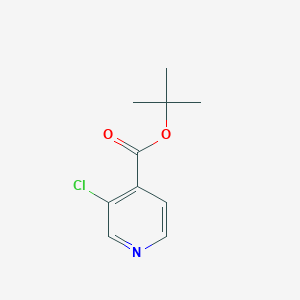


![2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941275.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941276.png)
